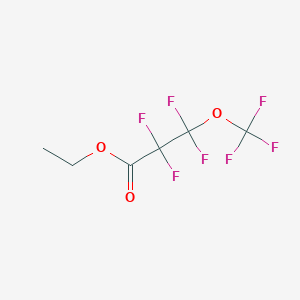![molecular formula C15H11BrClF B3042853 2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene CAS No. 680214-59-9](/img/structure/B3042853.png)
2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene
Descripción general
Descripción
“2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene” is a chemical compound . It’s a part of the family of organoboron compounds, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the sources available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources available .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources available .Mecanismo De Acción
The mechanism of action of BMSCF is not fully understood. However, it is believed that BMSCF acts as a π-conjugated system, which allows for efficient charge transport. This property makes BMSCF an ideal candidate for use in organic electronics.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BMSCF. However, it has been reported that BMSCF is not toxic to cells and has low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMSCF has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. BMSCF also has excellent solubility in common organic solvents, which makes it easy to handle in the lab. However, one limitation of BMSCF is that it has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the research of BMSCF. One potential application is in the development of high-performance organic electronic devices. BMSCF can be used as a building block for the synthesis of new organic semiconductors, which can be used in the fabrication of OFETs, OLEDs, and OPVs. Another potential application is in the development of new materials for chemical sensing. BMSCF has been shown to have potential as a fluorescent probe for the detection of metal ions, which could be useful in environmental monitoring and medical diagnostics.
Conclusion
In conclusion, BMSCF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BMSCF involves the reaction of 4-(bromomethyl)styrene and 2-chloro-3-fluorobenzaldehyde in the presence of a base catalyst. BMSCF has been extensively studied in the field of organic electronics and has potential applications in the development of high-performance organic electronic devices and new materials for chemical sensing. While there is limited information available on the biochemical and physiological effects of BMSCF, it has been reported to have low cytotoxicity. BMSCF has several advantages for use in lab experiments, including its easy synthesis and purification and excellent solubility in common organic solvents. However, one limitation of BMSCF is its low melting point. Overall, BMSCF is a promising compound for future research in various scientific fields.
Aplicaciones Científicas De Investigación
BMSCF has been extensively studied in various scientific fields due to its potential applications. In the field of organic electronics, BMSCF has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). BMSCF has also been investigated for its potential use in the synthesis of organic photovoltaics (OPVs).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(E)-2-[4-(bromomethyl)phenyl]ethenyl]-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF/c16-10-12-6-4-11(5-7-12)8-9-13-14(17)2-1-3-15(13)18/h1-9H,10H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZAAMCYMVBLFV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=CC=C(C=C2)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=CC=C(C=C2)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3042778.png)
![5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3042780.png)

![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)
![N'1-(2-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2H-1,2,3,4-tetraazol-2-yl}acetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3042787.png)
![5-{[4-(Trifluoromethoxy)anilino]carbonyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042789.png)
![2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide](/img/structure/B3042790.png)
![N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide](/img/structure/B3042791.png)
![Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B3042792.png)